molecular formula C24H18ClFO5 B2816270 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 847176-12-9

7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2816270
CAS No.: 847176-12-9
M. Wt: 440.85
InChI Key: DRLPQEYKIAGSHI-UHFFFAOYSA-N
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Description

7-((2-Chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative, a heterobicyclic scaffold of significant interest in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, chromen-4-ones (also known as chroman-4-ones) are characterized by a benzene ring fused to a dihydropyran ring, a minor structural difference from chromones that leads to significant variations in biological activity and makes them a versatile scaffold for drug discovery . This compound is specifically built around the 4H-chromen-4-one core, substituted at the 7-position with a (2-chloro-4-fluorobenzyl)oxy group and at the 3-position with a 3,4-dimethoxyphenyl group. Chromen-4-one analogues have demonstrated a wide spectrum of pharmacological activities in scientific research, with a particularly prominent role in anticancer investigations . Compounds within this class, such as 3-benzylidenechroman-4-one derivatives, have exhibited potent cytotoxic activity against various human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) in MTT assays . The structural motif of methoxy substitutions on the phenyl ring, as seen in the 3-(3,4-dimethoxyphenyl) group of this compound, is a common feature in many bioactive synthetic flavanones and chromen-4-ones reported in the literature for their antiproliferative properties . This product is intended for research purposes, such as in vitro screening assays, mechanism-of-action studies, and as a building block for the synthesis of novel analogs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-[(2-chloro-4-fluorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFO5/c1-28-21-8-4-14(9-23(21)29-2)19-13-31-22-11-17(6-7-18(22)24(19)27)30-12-15-3-5-16(26)10-20(15)25/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLPQEYKIAGSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This step involves the cyclization of a suitable precursor to form the chromenone structure.

    Introduction of the 3,4-dimethoxyphenyl group: This is achieved through a Friedel-Crafts acylation reaction.

    Attachment of the 2-chloro-4-fluorobenzyl group: This step involves the nucleophilic substitution reaction of the chromenone intermediate with 2-chloro-4-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antioxidant and anti-inflammatory agent. It is studied for its ability to scavenge free radicals and reduce oxidative stress in cells.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as UV protection or enhanced stability.

Mechanism of Action

The mechanism of action of 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example:

    Antioxidant activity: The compound can donate electrons to neutralize free radicals, thereby reducing oxidative stress.

    Anti-inflammatory activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.

    Anticancer activity: The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous flavones:

Compound Name Substituents Molecular Weight Key Properties Biological Relevance
Target: 7-((2-Chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one 3-(3,4-dimethoxyphenyl), 7-(2-chloro-4-fluorobenzyloxy) 454.83 g/mol High lipophilicity (Cl/F substituents), moderate solubility in organic solvents Potential antiviral/anticancer activity inferred from structural analogs
6b () 3-(3,4-dimethoxyphenyl), 7-(3-[(3,4-dimethoxyphenethyl)amino]-2-hydroxypropoxy) 549.56 g/mol Enhanced solubility (hydroxypropoxy chain), amino group for hydrogen bonding Anti-HCV activity demonstrated; amino group may improve target binding
DDP () 3-(3,4-dimethoxyphenyl), 6,8-dichloro 353.18 g/mol Electron-withdrawing Cl at 6/8 positions, reduced steric bulk Studied via DFT; electronic properties favor interaction with hydrophobic pockets
Compound 3-(4-chlorophenyl), 7-hydroxy, 2-(trifluoromethyl) 340.68 g/mol Strong electron-withdrawing CF3 group, acidic hydroxyl (pKa ~6.66) Potential kinase inhibition due to CF3 group
Flavone 2-(3,4-dihydroxyphenyl), 3,5-dihydroxy, 7-methoxy 316.27 g/mol High water solubility (multiple hydroxyls), moderate bioavailability Drug-likeness with optimal bioavailability scores (0.55–0.56)

Key Observations:

Substitution at Position 3 :

  • The target compound and 6b share a 3-(3,4-dimethoxyphenyl) group, which enhances electron density and may facilitate π-π stacking in biological targets. In contrast, DDP lacks a 7-substituent but includes dichloro groups at 6/8, altering electronic properties .

6b replaces this with a polar amino-hydroxypropoxy chain, favoring solubility and hydrogen bonding . compounds with 7-methoxy or hydroxyl groups exhibit higher solubility, aligning with their improved bioavailability .

Electronic Effects: Electron-withdrawing groups (e.g., CF3 in , Cl in DDP) stabilize the chromenone core and may enhance binding to electrophilic regions of proteins. The target’s benzyloxy-Cl/F substituents balance hydrophobicity and moderate electron withdrawal .

Biological Activity :

  • 6b demonstrated anti-HCV activity, suggesting that the target compound’s benzyloxy group could be optimized for similar viral targets .
  • highlights the importance of hydroxyl groups for bioavailability, a feature less prominent in the target compound, which may require formulation adjustments for therapeutic use .

Contradictions and Limitations:

  • emphasizes hydroxylated flavones for bioavailability, conflicting with the target’s lipophilic design. This suggests a trade-off between membrane permeability and solubility .

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